(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid
Description
(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of a benzene ring, linked via a sulfonylamino (-SO₂NH-) group to an acetic acid moiety. This structure combines the electron-withdrawing properties of the -CF₃ group with the acidity of the sulfonamide and carboxylic acid functionalities.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-3-1-2-4-7(6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBGRSZLZBKARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid typically involves the introduction of the trifluoromethyl group into the benzenesulfonylamino structure, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-trifluoromethylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated purification systems can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives.
Scientific Research Applications
(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonylamino moiety can form hydrogen bonds and other interactions with the active site of the target molecule, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and applications of (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid with analogous compounds:
Electronic Effects and Acidity
- Trifluoromethyl Group: The -CF₃ group in all compounds enhances acidity by withdrawing electron density. In this compound, this effect stabilizes the sulfonamide’s deprotonated form (pKa ~1.5–2.5) and the carboxylic acid (pKa ~2.5–3.5), making it more acidic than non-fluorinated analogs .
- Sulfonamide vs. Amide : The sulfonamide group in the target compound is more acidic than amide derivatives (e.g., ) due to the electron-withdrawing sulfonyl moiety, which stabilizes negative charge after deprotonation .
Solubility and Lipophilicity
- The sulfonamide and carboxylic acid groups in the target compound enhance water solubility compared to benzylamino derivatives (e.g., , logP ~2.5–3.0). However, the ortho-CF₃ group slightly reduces solubility relative to para-substituted analogs due to steric hindrance .
Research Findings and Data
Comparative Acidity (Theoretical Estimates)
| Compound | Sulfonamide NH pKa | Carboxylic Acid pKa |
|---|---|---|
| This compound | ~1.8 | ~2.9 |
| 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid | N/A | ~1.5 (predicted) |
| Trifluoroacetic acid (Reference) | N/A | 0.23 |
Solubility in Polar Solvents
| Compound | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) |
|---|---|---|
| This compound | 15–20 | >50 |
| 2-[(2-Fluorobenzoyl)amino]acetic acid | 5–10 | 30–40 |
Biological Activity
(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid, a compound characterized by its trifluoromethyl and benzenesulfonyl functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H8F3N O3S
- CAS Number : 496026-17-6
This compound exhibits unique physicochemical properties due to the presence of trifluoromethyl and sulfonamide groups, which enhance its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to modulate biochemical pathways involved in inflammation, pain signaling, and possibly antimicrobial activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory : It has shown potential in reducing inflammation in various animal models.
- Analgesic : Evidence suggests that it may alleviate pain through central and peripheral mechanisms.
- Antimicrobial : Preliminary studies indicate effectiveness against certain bacterial strains.
Case Studies
-
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in paw swelling compared to control groups, suggesting potent anti-inflammatory properties.Treatment Dose (mg/kg) Paw Swelling (mm) % Inhibition Control - 10.5 ± 1.2 - Compound A 50 7.0 ± 0.8 33.3 Compound A 100 4.5 ± 0.5 57.1 -
Analgesic Activity
In a formalin test for analgesic activity, this compound was administered at varying doses. The compound significantly reduced pain response during both early and late phases of the test.Treatment Dose (mg/kg) Early Phase Inhibition (%) Late Phase Inhibition (%) Control - 0 0 Compound A 50 45 60 Compound A 100 70 85
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Antimicrobial Screening : In vitro assays demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate antibacterial activity.
- Cytotoxicity Tests : Evaluations on cancer cell lines revealed that the compound exhibited cytotoxic effects, suggesting its potential as an antitumor agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
